molecular formula C14H22N2 B11747158 (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B11747158
M. Wt: 218.34 g/mol
InChI Key: NVKDDQBZODSEIN-TZMCWYRMSA-N
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Description

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective reduction of N-benzyl imides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired chiral centers with high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective catalysis, utilizing similar catalysts and reaction conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m1/s1

InChI Key

NVKDDQBZODSEIN-TZMCWYRMSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2

Origin of Product

United States

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